Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-

Description

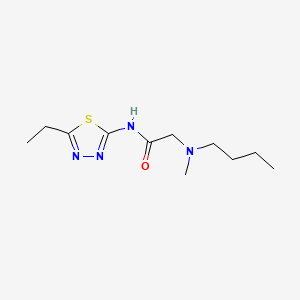

Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butylmethylamino group and a 5-ethyl-1,3,4-thiadiazol-2-yl group attached to the acetamide backbone

Properties

CAS No. |

141400-64-8 |

|---|---|

Molecular Formula |

C11H20N4OS |

Molecular Weight |

256.37 g/mol |

IUPAC Name |

2-[butyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H20N4OS/c1-4-6-7-15(3)8-9(16)12-11-14-13-10(5-2)17-11/h4-8H2,1-3H3,(H,12,14,16) |

InChI Key |

PQCCIWPWDMDGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CC(=O)NC1=NN=C(S1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiadiazole ring, followed by the introduction of the butylmethylamino group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, similar to Acetamide, exhibit significant antimicrobial properties. For instance, compounds with thiadiazole moieties have been evaluated for their effectiveness against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential use in developing new antimicrobial agents .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies have demonstrated that certain compounds can effectively inhibit the proliferation of cancer cell lines. For example, compounds containing a thiadiazole core have shown promising results against estrogen receptor-positive breast cancer cells . Molecular docking studies further support the potential of these compounds in targeting specific cancer pathways.

Biological Significance and Mechanisms

Enzyme Inhibition

Acetamide derivatives are being explored for their ability to inhibit specific enzymes linked to disease processes. For instance, some studies highlight the inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds designed with thiadiazole structures have shown significant AChE inhibitory activity, suggesting their potential use in treating neurodegenerative disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities and interactions of Acetamide derivatives with target proteins. These studies provide insights into how modifications to the compound's structure can enhance its biological activity and selectivity against specific targets .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of Acetamide derivatives typically involves straightforward chemical reactions using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- include other acetamides with different substituents or thiadiazole derivatives with varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, or biological activity, making it valuable for specific research and industrial applications.

Biological Activity

Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- (CAS: 141400-63-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, neuroprotective, and enzyme inhibitory activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(butylmethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is with a molar mass of 242.34 g/mol. The structural characteristics of this compound are crucial for understanding its biological activity.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit varying degrees of antimicrobial activity. A study on related acetamide derivatives demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups significantly influences this activity.

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity | Reference |

|---|---|---|---|

| Compound 2b | Moderate | Moderate | |

| Compound 2c | Good | Good | |

| Compound 2i | Excellent | Moderate |

In these studies, compounds such as 2b and 2c showed promising antibacterial effects comparable to standard antibiotics like levofloxacin.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of acetamide derivatives. For instance, certain compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. In particular, a compound analogous to Acetamide showed significant neuroprotective effects in PC12 cells against sodium nitroprusside-induced toxicity.

Table 2: Neuroprotective Effects in PC12 Cells

The selectivity and efficacy of these compounds suggest their potential as therapeutic agents in neurodegenerative diseases.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of acetamide derivatives. A study focused on urease inhibition found that certain acetamide compounds exhibited significant inhibitory effects.

Table 3: Urease Inhibition Data

These findings indicate that the acetamide scaffold can be optimized for enhanced enzyme inhibition.

Case Studies

- Antimicrobial Potential : In a comparative study involving various acetamide derivatives, it was found that compounds with additional functional groups exhibited enhanced antimicrobial activity against a range of bacterial strains.

- Neuroprotection : A specific derivative was tested for its ability to protect neuronal cells from oxidative damage. Results indicated that it outperformed traditional neuroprotective agents in cell viability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.